3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
DPOCBFMWFFEFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Hydrazine Derivatives
A common approach involves cyclization of substituted hydrazines with carbonyl precursors. For example, the reaction of 3-chlorobenzoylacetonitrile with hydrazine hydrate under acidic or reflux conditions yields the pyrazole core. Key steps include:
- Condensation : Formation of hydrazone intermediates via nucleophilic attack of hydrazine on the carbonyl group.
- Cyclization : Intramolecular dehydration to form the pyrazole ring.
Reaction Conditions :
- Catalysts : Acetic acid or p-toluenesulfonic acid (p-TsOH).
- Solvents : Ethanol, DMF, or solvent-free systems.
- Temperature : 50–120°C, often under microwave irradiation for accelerated kinetics.
Example Protocol (adapted from ref.):
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Chlorobenzoylacetonitrile | 1.1 | DMF | 120°C | 20 min | 67% |
| Hydrazine monohydrate | 1.2 | – | – | – | – |
| p-TsOH | 1.0 | – | – | – | – |
This method achieves high yields with minimal byproducts when optimized under microwave conditions.
Oxidative Dehydrogenative Coupling
Pyrazol-5-amines can undergo oxidative coupling to form azo derivatives, which may be reduced back to the parent amine. For instance, 3-(3-chlorophenyl)-1H-pyrazol-5-amine can be synthesized via iodine-mediated oxidation followed by reductive workup:
- Oxidizing Agents : Iodine (I₂) and tert-butyl hydroperoxide (TBHP).
- Catalysts : Copper(I) iodide (CuI) with ligands like 1,10-phenanthroline.
Key Steps :
- Iodination : Intermolecular coupling forms iodo-substituted intermediates.
- Reduction : Removal of iodine to yield the target amine.
Reaction Parameters (adapted from ref.):
| Catalyst | Additive | Solvent | Temp | Yield |
|---|---|---|---|---|
| CuI (10%) | 1,10-phen (30%) | CH₂Cl₂ | 50°C | 56% |
This method is less common but offers functional diversity for further derivatization.
Michael Addition and Cyclization
The Knoevenagel condensation followed by cyclization is a scalable route. For example, 3-chlorobenzaldehyde reacts with 4-methyl-1H-pyrazol-5-amine to form a Schiff base intermediate, which cyclizes under basic conditions.
Procedure Outline :
- Condensation : Formation of α,β-unsaturated nitrile via Michael addition.
- Cyclization : Intramolecular attack to close the pyrazole ring.
Optimized Conditions :
- Base : Piperidine or KOH.
- Solvent : Ethanol or dioxane.
- Yield : Up to 80% for analogous pyrazole derivatives.
Industrial-Scale Synthesis
Patented methods emphasize efficiency and scalability. A process for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (structurally related) involves:
- Cyclization : Reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine using methanesulfonic acid.
- Deprotection : Cleavage of the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA).
Key Advantages :
- High Purity : >90% after recrystallization.
- Cost-Effective : Uses readily available reagents like p-TsOH and hydrazine.
Analytical Characterization
Structural confirmation employs advanced spectroscopic techniques:
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalyst Loading : 5–10% CuI or 1.0 equiv p-TsOH maximizes efficiency.
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields due to hindered cyclization.
Challenges and Limitations
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 5 of the pyrazole ring undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example:
-
Alkylation : Reacting with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetylated analogs.
These reactions typically proceed at ambient or mildly elevated temperatures (25–60°C) with yields exceeding 70%.
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed coupling reactions with aryl boronic acids. A representative protocol includes:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : DMF/H₂O (3:1)
-
Conditions : 80°C, 12 hours
This method enables the introduction of diverse aryl groups at specific positions, expanding structural diversity for biological screening.
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic fused systems.
Table 1: Condensation with Arylglyoxals
| Arylglyoxal Substituent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | DMF, p-TsOH, 120°C (microwave) | Pyrazolo[3,4-b]pyridine | 74 |
| 4-Bromophenyl | Same as above | Pyrazolo[3,4-b]pyridine | 72 |
| 3-Thienyl | Same as above | Pyrazolo[3,4-b]pyridine | 68 |
These reactions form tricyclic 1,3-diazocanes via domino processes, leveraging the nucleophilicity of the amine and the electrophilicity of the glyoxal.
Multi-Component Domino Reactions
Under acidic conditions, 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine participates in one-pot syntheses of complex heterocycles. For instance:
-
Reactants : Arylglyoxal, pyrazol-5-amine, p-TsOH
-
Solvent : DMF
-
Conditions : Microwave irradiation (120°C, 20 minutes)
This method efficiently generates fused pyrazolo-pyridine derivatives in 65–79% yields .
Formation of Schiff Bases
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol or dioxane, catalyzed by piperidine, produces arylidene derivatives:
General Protocol :
-
Aldehyde : 1 equivalent
-
Catalyst : Piperidine (5–10 drops)
-
Conditions : Reflux (4–6 hours)
Yields range from 60–85%, depending on the aldehyde’s electronic properties .
Oxidation and Reductive Amination
-
Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the pyrazole ring, though this is less common due to stability concerns.
-
Reductive Amination : Reacting with ketones (e.g., acetone) and NaBH₃CN forms secondary amines, though limited data exists on optimized yields.
Key Mechanistic Insights
-
Nucleophilicity : The amine group attacks electrophilic centers (e.g., carbonyl carbons or palladium-activated aryl groups).
-
Steric Effects : The 3-chlorophenyl and 4-methyl substituents influence reaction rates by modulating steric bulk and electronic density.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, exhibit promising anti-inflammatory properties. In a comparative study of various pyrazolone derivatives, compounds with structural similarities to 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine were shown to possess significant anti-inflammatory effects. The presence of specific functional groups, such as acidic centers (e.g., carboxylic or enolic groups), was found to enhance this activity, suggesting that modifications to the compound could yield even more potent anti-inflammatory agents .
Anticancer Properties
The anticancer potential of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine has been highlighted in several studies. Pyrazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth. For instance, docking studies have indicated that similar compounds effectively bind to enzymes critical for cancer cell metabolism, thereby inhibiting their proliferation .
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine | MCF-7 (Breast Cancer) | TBD | Enzyme inhibition |
| 4-(Indol-3-yl)-arylmethyl pyrazolone | Various | TBD | Targeting metabolic pathways |
Mechanistic Insights
The unique arrangement of substituents in 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine influences its reactivity and biological activity. The chlorine atom enhances electron-withdrawing properties, which can modulate interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives:
Case Study: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized novel pyrazolone derivatives and evaluated their anticancer activities against breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly improved the compounds' efficacy against cancer cells while maintaining low toxicity profiles .
Case Study: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory properties of a series of pyrazolone derivatives similar to 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. The study concluded that specific substitutions at the 4-position of the pyrazolone ring could enhance anti-inflammatory activity while minimizing gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Substituent Position :
- The meta-chlorophenyl group in the target compound vs. para-chlorophenyl in others (e.g., ) alters steric bulk and electronic effects. Meta substitution may reduce symmetry, impacting crystal packing and solubility .
- The 4-methyl group on the pyrazole ring (target compound) vs. 1-methyl (e.g., ) influences nitrogen basicity and hydrogen-bonding capacity, critical for receptor interactions .
- Compounds with para-chlorophenyl groups (e.g., ) exhibit higher thermal stability, making them suitable for high-temperature applications in material science .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Key Observations
- Thermal Stability : The para-chlorophenyl derivative has a higher melting point (145–148°C) than MK14 (162–164°C), suggesting stronger intermolecular interactions (e.g., π-stacking) in the latter.
- Bioactivity : MK14 shows promising anticancer activity (IC₅₀ = 8.9 μM), while the para-chlorophenyl analogue exhibits antifungal properties, underscoring the role of substituent positioning in target selectivity .
Biological Activity
3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its notable biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, supported by various research findings and case studies.
The compound's structure features a chlorophenyl group and a methyl group attached to the pyrazole ring, which significantly influences its biological activity. The presence of the chlorine atom enhances its reactivity and interaction with biological targets compared to other pyrazole derivatives.
Anticancer Activity
Research indicates that 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer (MCF-7) cells, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | Inhibition of tubulin polymerization |
| PC3 | Low | Induction of cell cycle arrest in G2/M phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a carrageenan-induced rat paw edema model, it displayed significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like ibuprofen .
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85% |
| IL-6 | 93% |
The biological activity of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation, which is crucial for cell division and proliferation .
- Cytokine Modulation : It modulates inflammatory pathways by inhibiting key signaling molecules involved in cytokine production, thereby reducing inflammation .
Case Studies
Several studies have highlighted the therapeutic potential of this pyrazole derivative:
- In Vivo Studies : A study involving LPS-injected mice demonstrated that treatment with 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine significantly reduced microglial activation and astrocyte proliferation, indicating its potential in treating neuroinflammatory conditions .
- Combination Therapies : Preliminary findings suggest that combining this compound with existing chemotherapeutic agents may enhance anticancer efficacy while reducing side effects associated with high-dose treatments .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via cyclization or nucleophilic substitution. For example:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using POCl₃ at 120°C, yielding pyrazole derivatives .
- Nucleophilic Substitution : Reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under solvent-free conditions forms α,β-unsaturated ketones, which are precursors to pyrazol-amines .
Optimization Strategies : - Vary reaction temperature (80–140°C) to balance yield and purity.
- Use catalysts like K₂CO₃ for nucleophilic substitutions to enhance regioselectivity .
- Purify intermediates via column chromatography to reduce byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformation?
Methodological Answer: Discrepancies often arise from solvent effects or crystal-packing forces. Strategies include:
- DFT Calculations : Compare gas-phase optimized structures with X-ray-derived geometries to identify packing influences .
- Torsional Angle Analysis : Use software like SHELXL to refine crystallographic models and validate against experimental torsion angles (e.g., C3–C4–C5–N6 = 122.19°) .
- Dynamic NMR : Probe solution-phase conformational flexibility to reconcile static X-ray data .
Q. What methodologies are recommended for analyzing hydrogen bonding networks and their impact on crystallographic packing?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using WinGX to identify recurring intermolecular patterns .
- Packing Diagrams : Generate via ORTEP to visualize π-π stacking or Cl···H interactions, which stabilize the lattice (e.g., triclinic P1 symmetry in ).
- Thermal Ellipsoids : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Q. In pharmacological studies, what in vitro assays are appropriate for evaluating bioactivity, and how should controls be designed?
Methodological Answer:
- Antibacterial Assays : Use Staphylococcus aureus and E. coli with MIC (Minimum Inhibitory Concentration) testing. Include ciprofloxacin as a positive control .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), with doxorubicin as a reference .
- Control Design :
- Blank : Solvent-only (e.g., DMSO ≤1%).
- Negative Control : Unsubstituted pyrazole analogs to isolate substituent effects.
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
- Cross-Validation : Re-run NMR in deuterated DMSO to detect solvent-induced shifts. Confirm NH₂ peaks via 2D HSQC .
- Elemental Analysis : Resolve ambiguities (e.g., Cl content) via combustion analysis .
- Crystallographic Validation : Use X-ray data to confirm bond lengths (e.g., C-Cl = 1.74 Å) and resolve tautomeric forms .
Computational and Experimental Integration
Q. What hybrid approaches are effective for studying structure-activity relationships (SAR) of this pyrazole derivative?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
